molecular formula C7H12N4O B13648694 (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine

(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13648694
M. Wt: 168.20 g/mol
InChI Key: JVTDQMVDMNNHQB-UHFFFAOYSA-N
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Description

(5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine ( 1490081-43-0) is a chemical compound with the molecular formula C 7 H 12 N 4 O and a molecular weight of 168.20 g/mol . Its structure features a 1,2,4-triazole ring linked to both a tetrahydrofuran moiety and a methanamine group, making it a versatile scaffold for synthetic chemistry and medicinal chemistry research . While specific biological data for this compound is limited, its molecular architecture suggests significant potential as a building block for drug discovery. The 1,2,4-triazole core is a privileged structure in agrochemical and pharmaceutical agents, known for its diverse biological activities . The presence of the primary amine functional group provides a convenient handle for further chemical modification, allowing researchers to create amides, sulfonamides, or ureas, or to link the scaffold to other molecular fragments . This compound can be explored as a key intermediate in the synthesis of more complex molecules for various investigative purposes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C7H12N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h5H,1-4,8H2,(H,9,10,11)

InChI Key

JVTDQMVDMNNHQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NNC(=N2)CN

Origin of Product

United States

Preparation Methods

Lithiation and Functionalization of 1,2,4-Triazole Derivatives

One common approach starts with 1-methyl-1H-1,2,4-triazole or unsubstituted 1,2,4-triazole, which undergoes lithiation using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran solvent at low temperatures (typically -78 °C to 0 °C). This step generates a lithiated intermediate at the 5-position of the triazole ring, which can then be reacted with electrophiles to introduce functional groups.

For example, reacting the lithiated triazole with dibromomethane or trimethylchlorosilane leads to 5-bromo or 5-trimethylsilyl derivatives, respectively. Subsequent carboxylation with carbon dioxide under continued lithiation yields 5-substituted triazole-3-carboxylic acids.

Formation of the Methanamine Group

The methanamine group at the 3-position of the triazole is often introduced by reduction of an imine or nitrile intermediate or via direct amination reactions. For example, the reduction of 5-(1H-tetrazole-1-yl-methyl)-4H-1,2,4-triazole-3-amine derivatives with sodium borohydride in acetic acid has been used to restore double bonds and generate amine functionalities.

Another approach involves the reaction of triazolylmethanamine derivatives with aldehydes to form methanimines, which can then be reduced to the corresponding methanamine.

Representative Reaction Conditions and Data Table

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Lithiation n-Butyllithium or LDA in THF, low temperature (-78 to 0 °C) Generates lithiated triazole intermediate
2 Electrophilic substitution Dibromomethane or trimethylchlorosilane Forms 5-bromo or 5-trimethylsilyl triazole derivatives
3 Carboxylation CO₂ gas under lithiation Produces 5-substituted triazole-3-carboxylic acids
4 Esterification/Methylation Thionyl chloride in methanol Converts acids to methyl esters
5 Reduction/Amination Sodium borohydride in acetic acid or catalytic hydrogenation Yields methanamine derivatives
6 Coupling with tetrahydrofuran Reaction of triazole derivatives with iodomethyl-THF derivatives, triethylamine, dichloromethane, 25-30 °C Forms triazole-THF linkage
7 Deprotection Sulfuric acid in acetone or HCl in methanol Removes protecting groups to yield free amine/alcohol

Comparative Analysis of Preparation Routes

Feature Route via Lithiation and Electrophilic Substitution Route via Direct Coupling with THF Derivatives Reduction of Imine Intermediates
Starting Materials 1,2,4-Triazole, n-BuLi, electrophiles Protected THF derivatives, triazole compounds Triazolylmethanamine and aldehydes
Reaction Complexity Multi-step, requires low temperature control Moderate, requires protection/deprotection Moderate, involves reduction steps
Yield and Purity High yield, but requires careful handling of reagents Good yield, but protection steps add time Variable yield, dependent on reduction efficiency
Scalability Challenging due to flammable reagents (n-BuLi) More industrially viable with mild conditions Suitable for small scale synthesis
Purification Chromatography often required Acid/base washes and crystallization possible Chromatography or crystallization

Industrial and Research Perspectives

The preparation of (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is critical in the synthesis of antifungal agents such as Posaconazole. Patents highlight the need for improved processes that avoid hazardous reagents like n-butyllithium and minimize chromatographic purification steps to enhance commercial viability.

Recent research emphasizes the synthesis of novel triazole derivatives with antimicrobial properties, employing sodium borohydride reductions and coupling reactions in acetic acid or tetrahydrofuran solvents to optimize yields and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group linking the rings.

    Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced triazole derivatives with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups replacing the methylene hydrogen atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Cancer Therapy: It can be used in the design of anticancer drugs targeting specific cellular pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Agriculture: It can be used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine with analogous triazole derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties Synthesis Yield Activity/Application
Target Compound 5-(Tetrahydrofuran-2-yl), 3-methanamine C₇H₁₂N₄O* ~168.20 (estimated) Enhanced solubility due to tetrahydrofuran oxygen Not reported Not explicitly stated
5-(Furan-2-yl)-1H-1,2,4-triazol-3-ylmethanamine () 5-(Furan-2-yl), 3-(3-methoxyphenyl)methanamine C₁₄H₁₄N₄O₂ 286.29 Aromatic furan enhances lipophilicity; methoxy group may improve CNS penetration Not reported Not specified
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride () 5-(Methanesulfonylmethyl), 3-methanamine C₅H₁₁ClN₄O₂S 226.68 Sulfonyl group increases polarity; hydrochloride salt improves stability Not reported Not specified
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride () 5-Methyl, 3-ethylamine C₅H₁₂Cl₂N₄ 203.09 Methyl substituent reduces steric hindrance; dihydrochloride enhances solubility Not reported Not specified
Z873519648 () 5-(Benzo[d]thiazol-2-yl)thiophene, 3-methanamine C₁₅H₁₂N₅OS₂ 342.05 Thiophene and benzothiazole groups enhance π-π stacking; moderate yield (33%) 33% CFTR modulator

*Estimated based on analogous compounds.

Physicochemical Properties

  • Tetrahydrofuran vs. Furan : The saturated tetrahydrofuran ring in the target compound likely improves aqueous solubility compared to aromatic furan derivatives () due to reduced π-conjugation and increased hydrogen-bonding capacity .
  • Polarity : Sulfonyl () and tetrahydrofuran groups increase polarity, whereas methyl () and aryl groups enhance lipophilicity .

Pharmacological Implications

  • CFTR Modulation : highlights Z873519648 as a CFTR potentiator, suggesting triazole derivatives with bulky substituents (e.g., benzothiazole) may target ion channels .

Biological Activity

The compound (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is a nitrogen-containing heterocyclic compound notable for its triazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antifungal, antibacterial, and anticancer properties. The tetrahydrofuran moiety enhances solubility, which may influence its interaction with biological targets.

Antifungal Activity

Triazole derivatives are recognized for their antifungal properties. The specific activity of this compound can be inferred from studies on related triazoles. For instance, compounds with similar structures have shown significant inhibition against fungal pathogens by targeting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi .

Table 1: Antifungal Activity Comparison

Compound NameIC50 (µM)Target Enzyme
Ketoconazole69.1CYP51
Fluconazole>100CYP51
(Target Compound)TBDCYP51

Antibacterial Activity

The antibacterial potential of triazole compounds is also notable. Research indicates that modifications in the triazole structure can enhance activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific kinases involved in tumor growth suggests a promising avenue for cancer therapy. For example, triazoles have been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
Coumarin-Triazole Hybrid19.6MCF-7 (Breast Cancer)
(Target Compound)TBDTBD

The biological activity of (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine may involve:

  • Enzyme Inhibition: Targeting enzymes like CYP51 in fungi or kinases in cancer cells.
  • Apoptosis Induction: Modulating apoptotic pathways through protein interactions.

Case Studies

  • Antifungal Efficacy: A study demonstrated that a series of triazole derivatives exhibited varying degrees of antifungal activity against Candida species, with structural modifications leading to enhanced potency .
  • Anticancer Properties: Another study focused on a related triazole compound that showed significant cytotoxicity against MCF-7 cells with an IC50 value of 19.6 µM, indicating strong potential for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine?

The synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by functionalization with tetrahydrofuran (THF) and methanamine groups. Key steps include:

  • Cyclocondensation : Reaction of thiosemicarbazides with carboxylic acid derivatives to form the triazole ring .
  • Substitution : Introduction of the THF moiety via alkylation or nucleophilic substitution under reflux conditions in solvents like ethanol or dichloromethane .
  • Purification : Recrystallization using ethanol or methanol to isolate the final product, with yields optimized by controlling temperature (60–80°C) and pH (neutral to slightly acidic) .

Q. Which spectroscopic and analytical methods are used to confirm the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the triazole ring (δ 8.1–8.5 ppm for triazole protons) and tetrahydrofuran oxygen adjacency (δ 3.7–4.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HR-ESI-MS validates the molecular ion peak (e.g., m/z 342.2 [M+H]+^+ for related triazole derivatives) .
  • IR Spectroscopy : Peaks at 1653 cm1^{-1} (C=N stretch) and 3276 cm1^{-1} (N-H stretch) confirm functional groups .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC (reversed-phase C18 columns, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Recrystallization in ethanol reduces impurities, with purity ≥98% confirmed by elemental analysis (CHNS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Catalysts : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates, while ethanol minimizes side reactions during recrystallization .
  • Temperature Control : Lower temperatures (0–25°C) reduce by-products in sensitive steps, while reflux (80–100°C) accelerates cyclization .

Q. How can structural contradictions in crystallographic or spectral data be resolved?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths or angles. For example, SHELX efficiently handles high-resolution data and twinned crystals .
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computational predictions to validate structural assignments .

Q. What strategies are employed to explore structure-activity relationships (SAR) for biological activity?

  • Analog Synthesis : Modify the THF or triazole substituents (e.g., introduce halogens or methoxy groups) and compare antibacterial/antifungal activities .
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize high-affinity analogs .

Q. How is the compound’s stability under varying pH and temperature conditions characterized?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazole derivatives) .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-precision refinement of X-ray data, particularly for resolving disorder in the THF ring .
  • Contradiction Analysis : Cross-validate conflicting bioactivity data by repeating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

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